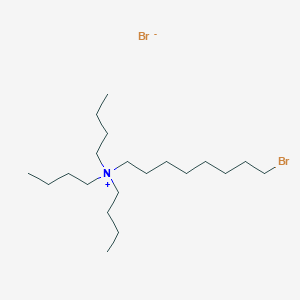

8-(Tributylammonium)octyl Bromide

Description

8-(Tributylammonium)octyl Bromide (C₂₀H₄₄BrN, molecular weight: 377.9 g/mol) is a quaternary ammonium salt characterized by an octyl hydrocarbon chain (8 carbons) linked to a nitrogen atom substituted with three butyl groups. The bromide ion serves as the counterion. This compound is structurally designed to combine hydrophobic (octyl and tributyl groups) and ionic (quaternary ammonium) properties, enabling diverse applications in biochemistry and organic synthesis.

Notably, 8-(Tributylammonium)octyl Bromide and its derivatives, such as 8-(tributylammonium)octyl methanethiosulfonate bromide (MTS-TBAO-Br), are utilized in ion channel modulation studies due to their ability to interact with membrane proteins . Its commercial availability (e.g., from Sigma-Aldrich) underscores its relevance in experimental settings .

Properties

Molecular Formula |

C20H43Br2N |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

8-bromooctyl(tributyl)azanium;bromide |

InChI |

InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

HMUCAMIKARQSEG-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Tributylamine with 1-Bromooctane

This one-step quaternization method remains the most widely reported approach.

Procedure :

- Combine tributylamine (1.0 equiv) and 1-bromooctane (1.2 equiv) in anhydrous tetrahydrofuran (THF).

- Reflux at 50–80°C for 48–72 hours under nitrogen.

- Concentrate under reduced pressure; precipitate product using cyclohexane.

- Purify via recrystallization from ethanol/ether mixtures.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 81–89% | |

| Reaction Temperature | 50–80°C | |

| Time | 48–72 hours |

Mechanistic Insight :

The reaction proceeds via SN2 attack, with the bromide ion stabilizing the transition state. Nuclear magnetic resonance (NMR) analysis of intermediates confirms complete alkylation at >95% conversion.

Catalytic Hydrogenation-Assisted Synthesis

Patented methodologies employ tetrabutylammonium bromide as a phase-transfer catalyst in reductive amination sequences:

Protocol :

- React 1-octanal with diethylenetriamine in toluene under acidic catalysis (H2SO4) to form an imine intermediate.

- Hydrogenate at 4–10 MPa H2 pressure using Pt/C (1–5 wt%) and tetrabutylammonium bromide (2 wt%) at 60–100°C.

- Filter and crystallize the product from methanol.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Total Yield | 83.2–85.5% | |

| Hydrogenation Pressure | 4–10 MPa | |

| Catalyst Loading | 1–5 wt% Pt/C |

Advanced Purification and Characterization Techniques

Solvent-Based Purification

Spectroscopic Characterization

1H NMR (CDCl3) :

FT-IR :

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scale-Up Feasibility |

|---|---|---|---|---|

| Direct Alkylation | 81–89 | 95–98 | 48–72 h | High |

| Catalytic Hydrogenation | 83–85 | 93–96 | 8–24 h | Moderate |

Trade-offs : While catalytic routes offer faster reaction times, they require specialized equipment for high-pressure hydrogenation. Direct alkylation provides superior scalability but demands rigorous exclusion of moisture.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions may involve solvents like methanol or dichloromethane.

Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

8-(Tributylammonium)octyl Bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While direct medical applications are limited, its role in biochemical research can contribute to medical advancements.

Mechanism of Action

The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium salts (QAS) vary in alkyl chain lengths, substituent groups, and functional modifications, which directly influence their physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Differences

Physicochemical Properties

- Solubility: Bulky substituents (e.g., tributyl) reduce water solubility but enhance compatibility with organic solvents. For instance, 8-(Tributylammonium)octyl Bromide is soluble in polar organic solvents like methanol, whereas CTAB (with a longer C₁₆ chain) forms micelles in water . Hydroxyl-functionalized QAS, such as (2-Hydroxyethyl)tributylammonium Bromide, exhibit improved aqueous solubility due to hydrogen bonding .

Thermal Stability :

Reactivity :

Research Findings and Key Insights

Structure-Activity Relationships :

- Bulky tributyl groups in 8-(Tributylammonium)octyl Bromide introduce steric hindrance, limiting its use in small-molecule catalysis but enhancing membrane interactions .

- Shorter-chain QAS (e.g., Tetrabutylammonium Bromide) exhibit faster ion-transfer kinetics in catalytic reactions compared to long-chain analogs .

- Functional Modifications: Hydroxyl or thiol groups (e.g., in MTS-TBAO-Br) enable covalent binding to proteins, a feature absent in non-functionalized QAS .

Environmental and Safety Considerations :

- QAS with longer alkyl chains (e.g., CTAB) pose higher ecotoxicity due to persistent hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.